2-(2-Trifluoromethylbenzoyl)oxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

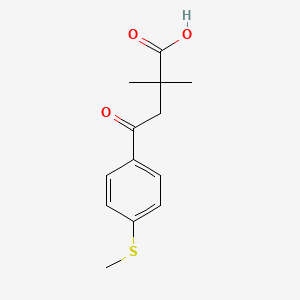

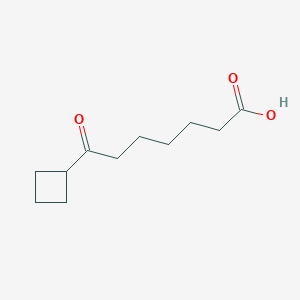

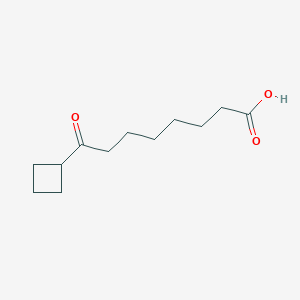

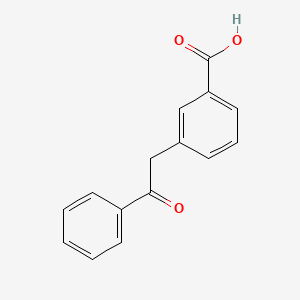

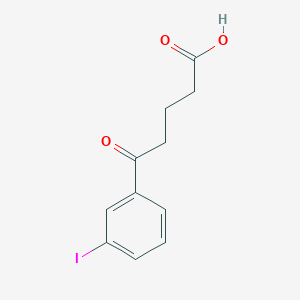

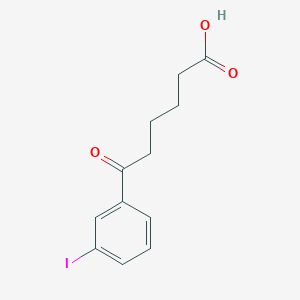

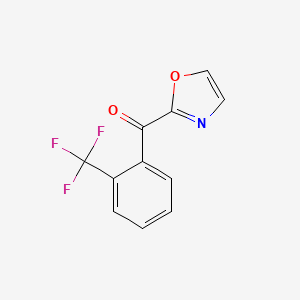

2-(2-Trifluoromethylbenzoyl)oxazole is a chemical compound with the molecular formula C11H6F3NO2 . It is a heterocyclic compound that includes an oxazole ring, which is a five-membered ring with one nitrogen atom and one oxygen atom .

Synthesis Analysis

The synthesis of oxazole-based molecules like 2-(2-Trifluoromethylbenzoyl)oxazole has been a subject of research for many years. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . A new and efficient method for the synthesis of 2-trifluoromethyl benzoxazoles has been developed, which involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN .Molecular Structure Analysis

The molecular structure of 2-(2-Trifluoromethylbenzoyl)oxazole consists of an oxazole ring attached to a benzoyl group with a trifluoromethyl substituent . The InChI code for this compound is 1S/C11H6F3NO2/c12-11(13,14)8-4-2-1-3-7(8)9(16)10-15-5-6-17-10/h1-6H .Scientific Research Applications

Medicinal Chemistry: Drug Discovery and Development

2-(2-Trifluoromethylbenzoyl)oxazole: plays a pivotal role in medicinal chemistry due to its structural significance in drug design. The oxazole ring is a common motif in many pharmaceutical compounds, contributing to a wide range of biological activities . This compound can be utilized to synthesize potential therapeutic agents, particularly in the realm of antibacterial, antifungal, anti-inflammatory, and anticancer medications .

Organic Synthesis: Catalysis

In organic synthesis, 2-(2-Trifluoromethylbenzoyl)oxazole can be employed as a precursor for the preparation of various oxazole derivatives. The use of magnetically recoverable catalysts has revolutionized the synthesis of such derivatives, offering an eco-friendly and efficient approach . This compound could be involved in reactions facilitated by such catalysts, enhancing the synthesis process’s sustainability and cost-effectiveness.

Biochemistry: Enzyme and Receptor Interaction

The oxazole ring’s ability to easily bind with a spectrum of receptors and enzymes makes 2-(2-Trifluoromethylbenzoyl)oxazole a significant heterocyclic nucleus in biochemistry. It can be used to study non-covalent interactions within biological systems, aiding in understanding the molecular mechanisms of enzyme function and receptor signaling .

Pharmacology: Therapeutic Agent Synthesis

2-(2-Trifluoromethylbenzoyl)oxazole: derivatives exhibit a broad range of pharmacological properties. They can be synthesized for use as clinical drugs or drug candidates, playing a vital role in treating diseases like diabetes, tuberculosis, and various parasitic infections .

Future Directions

Oxazole-based molecules like 2-(2-Trifluoromethylbenzoyl)oxazole have significant potential in medicinal chemistry due to their ability to interact with various biological targets . Future research will likely focus on the synthesis of diverse oxazole derivatives and the exploration of their biological activities .

properties

IUPAC Name |

1,3-oxazol-2-yl-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)8-4-2-1-3-7(8)9(16)10-15-5-6-17-10/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYLNPPFAMNPBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=NC=CO2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642071 |

Source

|

| Record name | (1,3-Oxazol-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898759-62-1 |

Source

|

| Record name | (1,3-Oxazol-2-yl)[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.